molecular formula C15H14ClN5S B2755358 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine CAS No. 2415564-29-1

6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2755358
CAS No.: 2415564-29-1
M. Wt: 331.82
InChI Key: VSOPRJCJDULGIM-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced by reacting the benzothiazole derivative with an appropriate azetidine precursor, such as 3-chloro-1-(pyrazin-2-yl)azetidine.

    N-Methylation: The final step involves the N-methylation of the azetidine nitrogen using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
  • 6-chloro-N-methyl-1,3-benzothiazol-2-amine
  • N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

Uniqueness

6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, azetidine ring, and benzothiazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5S/c1-20(11-8-21(9-11)14-7-17-4-5-18-14)15-19-12-3-2-10(16)6-13(12)22-15/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOPRJCJDULGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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